An In-Depth Technical Guide to 16:0-18:1 PG-d5
An In-Depth Technical Guide to 16:0-18:1 PG-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol-d5), commonly known as 16:0-18:1 PG-d5. This deuterated phosphatidylglycerol is a critical tool in lipidomics research, primarily serving as an internal standard for accurate quantification of its non-deuterated counterpart in complex biological samples using mass spectrometry. This document details its chemical properties, biological significance, and provides representative experimental protocols for its application. Furthermore, this guide presents key quantitative data in a structured format and visualizes relevant biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
16:0-18:1 PG-d5 is a synthetic, stable isotope-labeled lipid that mirrors the structure of the naturally occurring 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (16:0-18:1 PG). The incorporation of five deuterium atoms on the glycerol headgroup provides a distinct mass shift, enabling its use as an internal standard in mass spectrometry-based quantitative analysis.[1][2] The precise quantification of specific lipid species like 16:0-18:1 PG is crucial for understanding their roles in various physiological and pathological processes.
Phosphatidylglycerols (PGs) are anionic phospholipids that are essential components of biological membranes. In mammals, they are notably important constituents of pulmonary surfactant, where they play a role in reducing surface tension in the alveoli.[3][4] PGs are also involved in cellular signaling, including the activation of lipid-gated ion channels.[1][4] Given their biological importance, the ability to accurately measure the levels of specific PG species is of significant interest in various research fields, including the study of respiratory diseases and neurological disorders like Batten disease.[5]
Chemical and Physical Properties
The fundamental properties of 16:0-18:1 PG-d5 are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| Systematic Name | 1-hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol-1',1',2',3',3'-d5) | [6] |
| Common Name | 16:0-18:1 PG-d5 | [2] |
| Molecular Formula | C40H75D5NO10P | [6] |
| Molecular Weight | 771.07 g/mol | [6] |
| Exact Mass | 770.583 g/mol | [6] |
| Physical State | Powder | [6] |
| Storage Temperature | -20°C | [6] |
Synthesis of 16:0-18:1 PG-d5
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Synthesis of Deuterated Glycerol: The synthesis typically starts with a commercially available deuterated glycerol source or involves the deuteration of a suitable precursor.
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Acylation of the Glycerol Backbone: The deuterated glycerol is then acylated at the sn-1 and sn-2 positions with palmitic acid (16:0) and oleic acid (18:1), respectively. This often involves protection and deprotection steps to ensure the correct stereochemistry.
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Phosphorylation and Headgroup Attachment: The diacylglycerol is subsequently phosphorylated at the sn-3 position, followed by the attachment of the deuterated glycerol headgroup to form the final phosphatidylglycerol structure.
The synthesis of asymmetrically acylated and selectively deuterated phospholipids presents significant challenges, often requiring complex purification techniques to achieve high purity. For most research applications, it is more practical to procure 16:0-18:1 PG-d5 from commercial suppliers specializing in stable isotope-labeled lipids.
Biological Significance of Phosphatidylglycerol (16:0-18:1 PG)
The non-deuterated counterpart of the internal standard, 16:0-18:1 PG, is a biologically active molecule with several key functions:
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Pulmonary Surfactant: It is a vital component of lung surfactant, a complex mixture of lipids and proteins that lines the alveoli and prevents their collapse by reducing surface tension.[3][4] The presence of adequate levels of PG in amniotic fluid is an indicator of fetal lung maturity.[4]
-
Lipid-Gated Ion Channels: Phosphatidylglycerol can directly interact with and modulate the activity of certain ion channels in the plasma membrane.[1][4] This suggests a role for PG in cellular signaling and excitability.
-
Mitochondrial Membranes: PG is also found in mitochondrial membranes and serves as a precursor for the synthesis of cardiolipin, a unique phospholipid essential for mitochondrial function and energy metabolism.[4]
Biosynthesis of Phosphatidylglycerol
The biosynthesis of phosphatidylglycerol occurs through a series of enzymatic reactions, primarily in the endoplasmic reticulum and mitochondria. The pathway is outlined in the diagram below.
Caption: Biosynthesis pathway of phosphatidylglycerol.
Experimental Protocols
The primary application of 16:0-18:1 PG-d5 is as an internal standard for the quantification of 16:0-18:1 PG in biological samples by mass spectrometry. Below are representative protocols for lipid extraction and LC-MS/MS analysis.
Lipid Extraction from Biological Samples (Modified Folch Method)
This protocol is a widely used method for extracting lipids from various biological matrices.
Materials:
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Biological sample (e.g., plasma, cell pellet, tissue homogenate)
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16:0-18:1 PG-d5 internal standard solution (concentration to be optimized based on the expected level of the analyte)
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Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
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Nitrogen gas stream evaporator
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Vortex mixer
-
Centrifuge
Procedure:
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To a known amount of the biological sample in a glass centrifuge tube, add the predetermined amount of the 16:0-18:1 PG-d5 internal standard solution.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The final volume of the solvent should be at least 20 times the volume of the sample to ensure a single phase.
-
Vortex the mixture thoroughly for 2 minutes to ensure complete mixing and disruption of cell membranes.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex the mixture again for 1 minute.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).
Quantitative Analysis by LC-MS/MS
This section outlines a general procedure for the quantification of 16:0-18:1 PG using 16:0-18:1 PG-d5 as an internal standard. Specific parameters will need to be optimized for the instrument used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source
Chromatographic Conditions (Representative):
-
Column: A C18 reversed-phase column is commonly used for lipidomics.
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a suitable additive like 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the lipids.
-
Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for analytical scale).
-
Column Temperature: Typically maintained between 40-50°C.
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is generally preferred for the analysis of phosphatidylglycerols.
-
Multiple Reaction Monitoring (MRM): This is a common mode for quantification on triple quadrupole mass spectrometers. The precursor and product ions for both the analyte and the internal standard are monitored.
-
16:0-18:1 PG: The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions will correspond to the fatty acyl chains (palmitate and oleate).
-
16:0-18:1 PG-d5: The precursor ion will be [M-H]⁻, which will be 5 Da higher than the non-deuterated form. The product ions corresponding to the fatty acyl chains will be the same as the non-deuterated form.
-
-
Data Analysis: The peak area of the analyte (16:0-18:1 PG) is normalized to the peak area of the internal standard (16:0-18:1 PG-d5). The concentration of the analyte is then determined using a calibration curve prepared with known amounts of the non-deuterated standard and a fixed amount of the internal standard.
Quantitative Data Summary:
| Parameter | 16:0-18:1 PG (Analyte) | 16:0-18:1 PG-d5 (Internal Standard) |
| Precursor Ion (m/z) [M-H]⁻ | 747.5 | 752.5 |
| Product Ion 1 (m/z) (Palmitate) | 255.2 | 255.2 |
| Product Ion 2 (m/z) (Oleate) | 281.2 | 281.2 |
Note: The exact m/z values may vary slightly depending on the instrument calibration.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for a lipidomics experiment utilizing 16:0-18:1 PG-d5 as an internal standard.
Caption: A typical workflow for quantitative lipidomics.
Conclusion
16:0-18:1 PG-d5 is an indispensable tool for researchers in the field of lipidomics. Its use as an internal standard allows for the accurate and precise quantification of 16:0-18:1 PG, a phospholipid with significant biological roles in pulmonary function and cellular signaling. This technical guide has provided a comprehensive overview of its properties, synthesis, and application, along with representative experimental protocols and data. By utilizing the information and workflows presented herein, researchers can confidently incorporate 16:0-18:1 PG-d5 into their studies to gain deeper insights into the complex world of lipid metabolism and its implications for health and disease.
References
- 1. Lipid-gated ion channels - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) | C40H77O10P | CID 5283509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]
- 5. Glycerophosphodiesters inhibit lysosomal phospholipid catabolism in Batten disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
